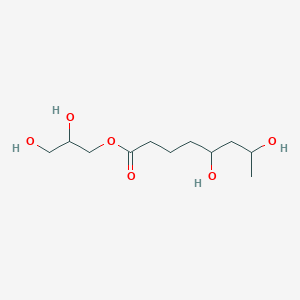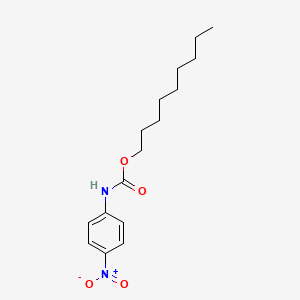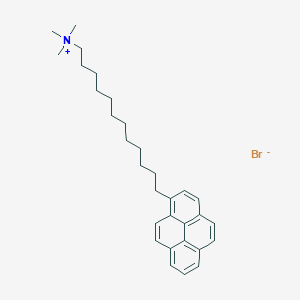
2,3-Dihydroxypropyl 5,7-dihydroxyoctanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydroxypropyl 5,7-dihydroxyoctanoate is a chemical compound known for its unique structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxypropyl 5,7-dihydroxyoctanoate typically involves the esterification of 5,7-dihydroxyoctanoic acid with 2,3-dihydroxypropyl alcohol. This reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydroxypropyl 5,7-dihydroxyoctanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Applications De Recherche Scientifique
2,3-Dihydroxypropyl 5,7-dihydroxyoctanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,3-Dihydroxypropyl 5,7-dihydroxyoctanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups play a crucial role in these interactions, facilitating binding and subsequent biochemical reactions. The pathways involved may include metabolic processes or signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Dihydroxypropyl laurate
- 2,3-Dihydroxypropyl icosanoate
- Iohexol
Uniqueness
2,3-Dihydroxypropyl 5,7-dihydroxyoctanoate stands out due to its specific hydroxylation pattern and chain length, which confer unique reactivity and potential applications. Compared to similar compounds, it may offer distinct advantages in terms of solubility, reactivity, and biological activity.
Propriétés
Numéro CAS |
95500-10-0 |
|---|---|
Formule moléculaire |
C11H22O6 |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
2,3-dihydroxypropyl 5,7-dihydroxyoctanoate |
InChI |
InChI=1S/C11H22O6/c1-8(13)5-9(14)3-2-4-11(16)17-7-10(15)6-12/h8-10,12-15H,2-7H2,1H3 |
Clé InChI |
FJUBRZWSNDQTGU-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(CCCC(=O)OCC(CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Tert-butyl-2-[(dimethylamino)methyl]-6-(nonylsulfanyl)phenol](/img/structure/B14346053.png)

![2-[5-(2-Sulfanylphenyl)sulfanylpentylsulfanyl]benzenethiol](/img/structure/B14346068.png)
![5-{[(2-Methylquinazolin-4-yl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14346074.png)


![1H-Cyclohepta[A]azulen-1-one](/img/structure/B14346087.png)


![[(3S,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] acetate](/img/structure/B14346095.png)
![Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]silane](/img/structure/B14346111.png)

![3-[(E)-(Methylimino)methyl]-1-oxo-2-phenylquinoxalin-1-ium-4(1H)-olate](/img/structure/B14346124.png)
